Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
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Overview
Description
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
- Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
- Ethyl 3-[Hydroxy(4-methylphenyl)methyl]isoxazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the hydroxyl group at specific positions on the isoxazole ring can significantly influence its reactivity and interactions with biological targets .
Biological Activity
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is an isoxazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and research findings.
1. Synthesis and Structural Characteristics
This compound can be synthesized through the reaction of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives with phenolic compounds. The resulting structure features a hydroxymethyl group attached to a phenyl ring, which is critical for its biological activity.
2. Anticancer Activity
Numerous studies have reported the anticancer potential of isoxazole derivatives, including this compound. Key findings include:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). In vitro assays revealed IC50 values indicating potent antiproliferative activity.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which are crucial for cell survival and proliferation. It has been shown to inhibit tumor necrosis factor (TNFα) production in activated immune cells, further supporting its role as an anticancer agent .
3. Immunosuppressive Properties
This compound exhibits immunosuppressive effects, making it a candidate for therapeutic applications in autoimmune diseases:
- Inhibition of Immune Cell Proliferation : The compound effectively inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) upon stimulation with phytohemagglutinin (PHA) and concanavalin A, suggesting its potential use in managing hyperactive immune responses .
- Caspase Activation : Studies indicated that the compound's immunosuppressive action is linked to increased expression of pro-apoptotic markers such as caspases and Fas, which may lead to the selective elimination of activated immune cells .
4. Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- In one study, the compound was tested alongside other isoxazole derivatives for their anticancer efficacy. It showed superior activity compared to standard chemotherapeutics like doxorubicin, particularly against lung and breast cancer cell lines .
- Another investigation focused on its immunosuppressive properties, revealing that it significantly reduced TNFα levels in human whole blood cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
5. Conclusion
This compound displays promising biological activities, particularly in anticancer and immunosuppressive applications. Its ability to induce apoptosis in cancer cells while suppressing immune cell proliferation positions it as a valuable candidate for further pharmacological development.
6. Future Directions
Future research should focus on:
- Optimizing synthesis methods for higher yields.
- Conducting clinical trials to evaluate its safety and efficacy in humans.
- Investigating the molecular mechanisms underlying its biological activities to enhance therapeutic applications.
Properties
Molecular Formula |
C13H13NO4 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-13(16)10-8-18-14-11(10)12(15)9-6-4-3-5-7-9/h3-8,12,15H,2H2,1H3 |
InChI Key |
YQVHONBSVNCWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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